Norethindrone acetate
Overview
Description
Mechanism of Action
Target of Action
The primary target of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one, also known as Norlutin-A or Norethisterone acetate, is the sex hormone-binding globulin . This compound, being a progestational compound, has high progestational activity with minimal intrinsic androgenicity .
Biochemical Pathways
This can have downstream effects on various physiological processes, including the menstrual cycle and ovulation .
Pharmacokinetics
The pharmacokinetics of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involve absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly metabolized by first-pass (intestinal and/or hepatic) mechanisms to norelgestromin (NGMN) and norgestrel (NG), which are the major active metabolites . Accumulation following multiple dosing of the compound is approximately 2-fold for NGMN and ethinyl estradiol compared with single-dose administration .
Result of Action
The molecular and cellular effects of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one’s action are primarily related to its role as a contraceptive. By binding to sex hormone-binding globulin and affecting the levels of sex hormones, this compound can prevent ovulation and alter the endometrium, reducing the likelihood of implantation .
Action Environment
The action, efficacy, and stability of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of this compound. Additionally, individual factors such as age, health status, and genetic factors can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one are largely due to its interaction with progesterone receptors in the body. As a progestin, it binds to and activates these receptors, influencing various biochemical reactions . The acetoxy group in the compound plays a crucial role in its biochemical activity . The acetoxy group, with the formula −OCOCH3 and the structure −O−C(=O)−CH3, differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .
Cellular Effects
17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one exerts its effects on various types of cells, primarily those in the female reproductive system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can influence the expression of genes involved in the menstrual cycle, thereby regulating menstrual periods .
Molecular Mechanism
The molecular mechanism of action of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one involves binding interactions with progesterone receptors. Upon binding, it can inhibit or activate enzymes, leading to changes in gene expression . The acetoxy group in the compound plays a significant role in these binding interactions .
Metabolic Pathways
17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 .
Transport and Distribution
The transport and distribution of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one within cells and tissues involve various transporters and binding proteins. It is primarily distributed in the plasma, bound to plasma proteins .
Subcellular Localization
The subcellular localization of 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one is primarily in the cytoplasm where it binds to progesterone receptors. Upon binding, the receptor-hormone complex moves into the nucleus where it influences gene expression .
Preparation Methods
Norethindrone acetate is synthesized from 19-nor-4-androstenedione through a series of chemical reactions including protection, ethynylation, hydrolysis, and esterification . The industrial production method involves the following steps:
Protection: The initial raw material, 19-nor-4-androstenedione, undergoes protection to prevent unwanted reactions.
Ethynylation: The protected intermediate is then subjected to ethynylation to introduce an ethynyl group.
Hydrolysis: The ethynylated intermediate is hydrolyzed to remove the protective groups.
Chemical Reactions Analysis
Norethindrone acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the ethynyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Norethindrone acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is extensively used in clinical research for contraception, hormone replacement therapy, and the treatment of endometriosis and abnormal uterine bleeding
Industry: It is used in the pharmaceutical industry for the production of various hormonal medications.
Comparison with Similar Compounds
Norethindrone acetate is often compared with other progestins such as levonorgestrel, medroxyprogesterone acetate, and desogestrel . While all these compounds are used for similar purposes, norethisterone acetate is unique due to its partial conversion to ethinylestradiol, which enhances its effects on the endometrium . This makes it particularly effective in treating endometrial hyperplasia and abnormal uterine bleeding .
Similar Compounds
- Levonorgestrel
- Medroxyprogesterone acetate
- Desogestrel
- Norethynodrel
- Lynestrenol
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONTRJLAWHYGT-REGVOWLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858970 | |
Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38673-38-0 | |
Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38673-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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